molecular formula C16H20ClN B161147 N-Ethyl-alpha-phenylphenethylamine hydrochloride CAS No. 6272-97-5

N-Ethyl-alpha-phenylphenethylamine hydrochloride

Cat. No.: B161147
CAS No.: 6272-97-5
M. Wt: 261.79 g/mol
InChI Key: WOSDTAOMYCNNJE-UHFFFAOYSA-N
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Description

Ephenidine (hydrochloride) is a dissociative anesthetic that has been sold online as a designer drug. It is known for its psychoactive properties and has been studied for its potential therapeutic applications. Ephenidine (hydrochloride) is a structural isomer of lefetamine, a banned opioid drug .

Scientific Research Applications

Ephenidine (hydrochloride) has been studied for various scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: Ephenidine (hydrochloride) can be synthesized through a multi-step process involving the reaction of 1,2-diphenylethylamine with ethyl iodide in the presence of a base. The reaction conditions typically involve refluxing the reactants in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of Ephenidine (hydrochloride) involves similar synthetic routes but on a larger scale. The process includes the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The final product is purified using industrial-scale crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions: Ephenidine (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Ephenidine (hydrochloride) is unique in its structural isomerism with lefetamine and its specific binding profile to NMDA receptors. It has a relatively selective, voltage-dependent NMDA antagonist profile, which distinguishes it from other similar compounds .

Properties

IUPAC Name

N-ethyl-1,2-diphenylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N.ClH/c1-2-17-16(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14;/h3-12,16-17H,2,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSDTAOMYCNNJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(CC1=CC=CC=C1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6272-97-5
Record name Ephenidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006272975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name WLN: 2MYR&1R &GH
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33648
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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